An In-depth Technical Guide to 1-(4-Bromothiophen-3-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-Bromothiophen-3-yl)ethanone: Properties, Synthesis, and Applications
Foreword: Navigating the Chemistry of a Niche Thiophene Building Block
In the landscape of heterocyclic chemistry, substituted thiophenes stand as cornerstones for innovation, particularly within pharmaceutical and materials science. While 2-substituted and 2,5-disubstituted thiophenes are common fixtures in synthetic pathways, the 3- and 4-substituted isomers, such as 1-(4-Bromothiophen-3-yl)ethanone , offer unique structural motifs and electronic properties. Their synthesis and application, however, are often more nuanced. This guide provides an in-depth exploration of 1-(4-Bromothiophen-3-yl)ethanone (CAS No. 35717-24-9), a valuable yet less-documented intermediate. We will delve into its physicochemical properties, predicted spectroscopic signatures, the synthetic challenges governed by the principles of electrophilic aromatic substitution, and its potential as a precursor for complex molecular architectures. This document is intended for the practicing researcher and drug development professional, offering not just data, but a contextual understanding of the chemistry that makes this molecule both challenging and valuable.
Molecular and Physicochemical Profile
1-(4-Bromothiophen-3-yl)ethanone is an aromatic ketone featuring a thiophene ring substituted with a bromine atom at the 4-position and an acetyl group at the 3-position. This substitution pattern imparts specific reactivity and characteristics distinct from its more common isomers.
Core Molecular Attributes
The fundamental properties of the molecule are summarized below. These values are foundational for any experimental design, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| CAS Number | 35717-24-9 | [1] |
| Molecular Formula | C₆H₅BrOS | [1] |
| Molecular Weight | 205.07 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(Br)SC=C1 | ChemScene[2] |
| InChI Key | N/A | N/A |
Source: ChemScene provides basic computational data for this molecule.[2]
Caption: Molecular structure of 1-(4-Bromothiophen-3-yl)ethanone.
Physical Properties and Estimated Values
Direct experimental data for the physical properties of 1-(4-Bromothiophen-3-yl)ethanone is not widely published. However, we can infer likely characteristics by comparing it with its unbrominated parent compound and its isomers.
| Property | Predicted/Comparative Value | Rationale/Source |
| Appearance | Likely a low-melting solid or high-boiling liquid. | The parent compound, 1-(thiophen-3-yl)ethanone, is a solid with a melting point of 57-62 °C.[3] Bromination often increases melting and boiling points. The isomer 1-(4-bromothiophen-2-yl)ethanone is a liquid.[4] |
| Boiling Point | > 210 °C | The parent compound boils at 208-210 °C.[3] The addition of a heavy bromine atom would be expected to significantly increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Acetone). | Aromatic ketones with this molecular weight are typically soluble in organic solvents.[5] |
| logP | 2.71 (Computed) | This value suggests moderate lipophilicity, a key parameter in drug design.[2] |
Spectroscopic Characterization Profile
For a research scientist, unambiguous structural confirmation is paramount. While a definitive published spectrum for this specific isomer is elusive, its spectroscopic fingerprint can be reliably predicted based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene protons and one in the aliphatic region for the acetyl methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.0-8.3 | Doublet (d) | ~3.0-4.0 | The proton at C2 is adjacent to the sulfur atom and ortho to the electron-withdrawing acetyl group, leading to a significant downfield shift. It will couple to H5. |
| H-5 | ~7.3-7.6 | Doublet (d) | ~3.0-4.0 | The proton at C5 is adjacent to the bromine atom and will be less deshielded than H2. It will couple to H2. |
| -CH₃ | ~2.5 | Singlet (s) | N/A | The methyl protons of the acetyl group typically appear as a sharp singlet in this region. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework, including the carbonyl carbon and the four unique carbons of the thiophene ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~190 | The carbonyl carbon of an aryl ketone is highly deshielded and appears significantly downfield. |
| C-3 | ~140-145 | The carbon bearing the acetyl group will be downfield. |
| C-4 | ~115-120 | The carbon bearing the bromine atom (C-Br) will be shifted upfield due to the heavy atom effect but influenced by its position. |
| C-2 | ~130-135 | This carbon is adjacent to sulfur and ortho to the acetyl group. |
| C-5 | ~125-130 | This carbon is adjacent to the C-Br bond. |
| -CH₃ | ~26-28 | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorption of the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Aryl Ketone) | 1665 - 1685 | Strong | Conjugation of the carbonyl group with the aromatic thiophene ring lowers the stretching frequency compared to a simple aliphatic ketone.[6] |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Weak | Characteristic vibrations of the thiophene ring. |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak | Stretching vibrations of the C-H bonds on the thiophene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretching vibrations of the methyl group C-H bonds. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Fragment | Expected m/z | Rationale |
| [M]⁺ | 204/206 | The molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound. |
| [M-CH₃]⁺ | 189/191 | Loss of the methyl group via alpha-cleavage, a common fragmentation pathway for ketones. This acylium ion is resonance-stabilized. |
| [M-COCH₃]⁺ | 161/163 | Loss of the entire acetyl group. |
Synthesis and Purification: The Regioselectivity Challenge
The synthesis of 1-(4-Bromothiophen-3-yl)ethanone is not trivial and highlights a key challenge in thiophene chemistry: controlling regioselectivity during electrophilic aromatic substitution.
The Friedel-Crafts Acylation Dilemma
The most direct conceptual route to an aryl ketone is the Friedel-Crafts acylation.[7][8] However, for a thiophene ring, this reaction overwhelmingly favors substitution at the α-positions (C2 and C5). This preference is due to the superior resonance stabilization of the Wheland intermediate formed upon electrophilic attack at the C2 position compared to the C3 position.[9][10]
Attempting a direct Friedel-Crafts acylation on 3-bromothiophene with acetyl chloride and a Lewis acid like AlCl₃ would predictably lead to a mixture of products, with the major isomer being 1-(3-bromothiophen-2-yl)ethanone.
Caption: The regioselectivity problem in Friedel-Crafts acylation of 3-bromothiophene.
Plausible Multi-Step Synthetic Protocol
A more controlled, albeit longer, synthetic route is required. One plausible, though unconfirmed, approach would involve the bromination of a pre-existing 3-acetylthiophene. This reverses the order of substitution, taking advantage of the directing effects of the acetyl group.
Step 1: Synthesis of 3-Acetylthiophene
The parent ketone, 3-acetylthiophene, can be synthesized from 3-bromothiophene via a Grignard coupling/oxidation sequence.[11][12] This method circumvents the regioselectivity issues of direct acylation.
Step 2: Regioselective Bromination of 3-Acetylthiophene
The acetyl group is a deactivating, meta-directing group. On a thiophene ring, its deactivating effect is strongest at the adjacent C2 and C4 positions. However, electrophilic substitution on a 3-substituted thiophene still has a strong preference for the C5 position (the other α-position). Therefore, direct bromination of 3-acetylthiophene would likely yield 1-(5-bromo-3-thienyl)ethanone as the major product.
Authoritative Insight: Achieving the desired 4-bromo isomer requires a more sophisticated strategy, likely involving blocking the more reactive positions or using advanced C-H activation methodologies, which are beyond the scope of a standard protocol but represent the cutting edge of synthetic design.[9] For the purpose of this guide, we present a generalized bromination protocol that would likely yield a mixture from which the target could be isolated.
Experimental Protocol: Bromination of 3-Acetylthiophene
This protocol is illustrative and would require significant optimization for regioselectivity.
-
Reaction Setup: To a solution of 3-acetylthiophene (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a catalytic amount of a Lewis acid such as anhydrous aluminum chloride.[13]
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of bromine (1.0 eq.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly pouring it into an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude product will be a mixture of brominated isomers. Separation of 1-(4-bromothiophen-3-yl)ethanone from the other isomers (primarily the 5-bromo and 2-bromo derivatives) would require careful purification by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
1-(4-Bromothiophen-3-yl)ethanone is a bifunctional molecule, offering two primary sites for synthetic elaboration: the C-Br bond and the acetyl group's carbonyl carbon.
-
Palladium-Catalyzed Cross-Coupling: The C4-Br bond is a handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, or amino groups, building molecular complexity. It is important to note that C-Br bonds at the β-position (C3 or C4) of thiophene are generally less reactive than those at the α-position (C2 or C5).[14]
-
Carbonyl Chemistry: The acetyl group can undergo a wide range of classical carbonyl reactions:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.
-
Oxidation: Reactions like the haloform reaction could convert the acetyl group into a carboxylic acid.
-
Condensation: Aldol or Claisen-Schmidt condensations with aldehydes can be used to form chalcone-like structures, which are common pharmacophores.
-
Applications in Research and Drug Development
While specific examples citing 1-(4-Bromothiophen-3-yl)ethanone as a starting material are not prevalent in high-impact literature, its structural motifs are highly relevant to medicinal chemistry. Thiophene-containing compounds are present in numerous FDA-approved drugs, acting as bioisosteres for phenyl rings and contributing to a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[15]
This particular building block could serve as a key intermediate for:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The ability to functionalize both the C4 and C3 positions allows for the synthesis of libraries of compounds to probe the ATP-binding pocket of various kinases.
-
GPCR Modulators: Substituted thiophenes are common in ligands for G-protein coupled receptors. The specific substitution pattern of this molecule could provide a unique scaffold for exploring structure-activity relationships.
-
Antimicrobial Agents: The thiophene ring is a well-established pharmacophore in antimicrobial drug discovery.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(4-Bromothiophen-3-yl)ethanone. However, based on data for analogous compounds such as other bromoacetophenones and bromothiophenes, the following precautions are advised.[14][16][17][18][19]
-
Hazard Classification (Predicted):
-
Harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin irritation (Skin Corrosion/Irritation).
-
Causes serious eye irritation (Serious Eye Damage/Irritation).
-
May cause respiratory irritation (Specific target organ toxicity — single exposure).
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
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